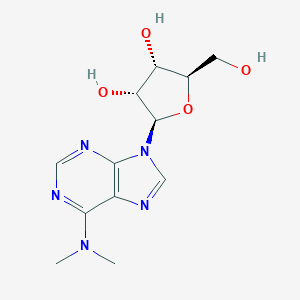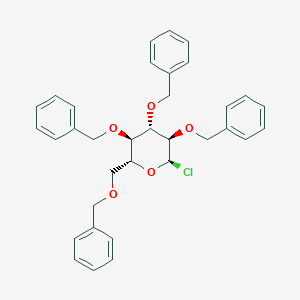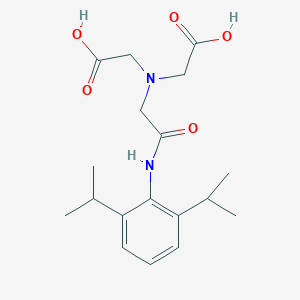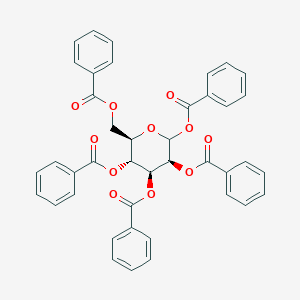
N6,N6-diméthyladénosine
Vue d'ensemble
Description
Il s'agit d'une trace d'amine avec une structure similaire à d'autres phénéthylamines et neurotransmetteurs catécholamines telles que la dopamine, la norépinéphrine et l'épinéphrine . La phényléthanolamine est connue pour sa forte activité cardiovasculaire et a été utilisée comme médicament pour produire une vasoconstriction topique .
Voies de synthèse et conditions réactionnelles :
Réduction du 2-nitro-1-phényl-éthanol : Une méthode de synthèse précoce implique la réduction du 2-nitro-1-phényl-éthanol.
Réduction du cyanure de benzoyle : Une méthode de synthèse plus récente offrant un meilleur rendement implique la réduction du cyanure de benzoyle à l'aide d'hydrure de lithium et d'aluminium (LiAlH4).
Méthodes de production industrielle :
Synthèse à partir du bromure de 4-nitrobenzyle : Cette méthode implique une réaction S_N2 avec l'acétoacétate d'éthyle, suivie d'une hydrolyse avec de l'acide chlorhydrique concentré et d'une amination par la réaction de Leukart.
Types de réactions :
Oxydation : La phényléthanolamine peut subir des réactions d'oxydation.
Réduction : Elle peut être réduite pour former divers dérivés.
Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant ses groupes amino et hydroxyle.
Réactifs et conditions courants :
Agents oxydants : Comme le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4).
Réactions de substitution : Impliquent souvent des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle.
Produits majeurs :
Produits d'oxydation : Peuvent inclure le phénylacétaldéhyde ou l'acide phénylacétique.
Produits de réduction : Peuvent inclure divers dérivés de la phényléthanolamine.
Produits de substitution : Peuvent inclure des dérivés N-alkyle ou N-acyle de la phényléthanolamine.
4. Applications de la recherche scientifique
La phényléthanolamine a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisée comme précurseur dans la synthèse de divers produits pharmaceutiques et composés organiques.
Biologie : Étudiée pour son rôle de trace d'amine et ses interactions avec les systèmes de neurotransmetteurs.
Médecine : Enquête sur ses effets cardiovasculaires et ses utilisations thérapeutiques potentielles.
Industrie : Utilisée dans le développement d'agonistes bêta-adrénergiques pour l'élevage.
5. Mécanisme d'action
La phényléthanolamine exerce ses effets principalement par son interaction avec les récepteurs adrénergiques. Elle agit comme un agoniste bêta-adrénergique, stimulant ces récepteurs pour produire une vasoconstriction et d'autres effets cardiovasculaires . Le composé est également impliqué dans la biosynthèse de l'épinéphrine à partir de la norépinéphrine par l'action de l'enzyme phényléthanolamine N-méthyltransférase .
Composés similaires :
Phénéthylamine : Un alcaloïde monoamine naturel et une trace d'amine avec des effets stimulants.
Phénylpropanolamine : Un agent sympathomimétique utilisé comme décongestionnant.
Para-tolylpropanolamine : Un autre agent sympathomimétique avec des propriétés similaires.
Unicité : La phényléthanolamine est unique en raison de sa structure spécifique, qui comprend à la fois un groupe amino et un groupe hydroxyle sur la chaîne éthylique, lui permettant de participer à une variété de réactions chimiques et d'interagir avec les systèmes biologiques de manière distincte .
Applications De Recherche Scientifique
Phenylethanolamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pharmaceuticals and organic compounds.
Biology: Studied for its role as a trace amine and its interactions with neurotransmitter systems.
Medicine: Investigated for its cardiovascular effects and potential therapeutic uses.
Industry: Used in the development of β-adrenergic agonists for animal husbandry.
Analyse Biochimique
Biochemical Properties
N6,N6-Dimethyladenosine plays a crucial role in the regulation of RNA, affecting various aspects including transcription, translation, processing, and metabolism . It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with methyltransferase-like 3 (METTL3), a microprocessor protein .
Cellular Effects
The methylation of N6,N6-Dimethyladenosine is highly associated with numerous cellular processes, playing important roles in the development of physiological processes and diseases . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N6,N6-Dimethyladenosine exerts its effects at the molecular level through various mechanisms. It is involved in the regulation of RNA transcription, translation, processing, and metabolism . This includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Mécanisme D'action
Phenylethanolamine exerts its effects primarily through its interaction with adrenergic receptors. It acts as a β-adrenergic agonist, stimulating these receptors to produce vasoconstriction and other cardiovascular effects . The compound is also involved in the biosynthesis of epinephrine from norepinephrine through the action of the enzyme phenylethanolamine N-methyltransferase .
Comparaison Avec Des Composés Similaires
Phenethylamine: A natural monoamine alkaloid and trace amine with stimulant effects.
Phenylpropanolamine: A sympathomimetic agent used as a decongestant.
Para-tolylpropanolamine: Another sympathomimetic agent with similar properties.
Uniqueness: Phenylethanolamine is unique due to its specific structure, which includes both an amino and a hydroxyl group on the ethyl chain, allowing it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGPGNPCZPYCLK-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949075 | |
| Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2620-62-4 | |
| Record name | N6-Dimethyladenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N(6),N(6)-Dimethyladenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-9-pentofuranosyl-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyladenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6,N6-DIMETHYLADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L9766EW9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)
![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)





